molecular formula C19H24N4O B5654283 4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

Cat. No. B5654283
M. Wt: 324.4 g/mol
InChI Key: FBGZZHRARPKUBO-VMPITWQZSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves nucleophilic substitution reactions and the use of specific reagents and catalysts. For example, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives was achieved through nucleophilic substitution reactions of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides (Mallesha et al., 2012).

Molecular Structure Analysis

  • Studies on similar compounds reveal insights into their molecular structure, such as the conformation of the piperazine ring and the dihedral angles between various molecular planes. For instance, in a study of a similar compound, the piperazine ring was found to adopt a chair conformation, and the pyrimidine ring made specific dihedral angles with other parts of the molecule (Singh et al., 2018).

Chemical Reactions and Properties

  • Chemical reactions and properties of related compounds depend on their functional groups and molecular structure. For example, the presence of piperazine and pyrimidine rings in these compounds influences their reactivity and interactions with other molecules.

Physical Properties Analysis

  • The physical properties such as solubility, melting point, and crystalline structure can be inferred from studies on related compounds. For instance, the crystal structure and stability of similar compounds are often characterized by specific intermolecular interactions, such as hydrogen bonding and π–π stacking interactions (Al-Omary et al., 2014).

properties

IUPAC Name

4-(methoxymethyl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-24-15-18-14-19(21-16-20-18)23-12-10-22(11-13-23)9-5-8-17-6-3-2-4-7-17/h2-8,14,16H,9-13,15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZZHRARPKUBO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=NC=N1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}pyrimidine

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